Cas no 136832-00-3 (Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside)

Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside is a glycosylated derivative of swertianin, a secoiridoid compound with notable biological activity. This molecule features a unique disaccharide moiety consisting of α-L-rhamnopyranosyl and β-D-xylopyranosyl units linked via a (1→2) glycosidic bond, enhancing its solubility and potential bioavailability. Its structural complexity makes it valuable for pharmacological research, particularly in studies involving anti-inflammatory, hepatoprotective, or metabolic pathways. The glycosylation pattern may influence its interaction with biological targets, offering insights into structure-activity relationships. This compound is of interest for natural product chemistry, drug discovery, and biochemical applications due to its refined purity and well-characterized structure.
Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside structure
136832-00-3 structure
Product name:Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside
CAS No:136832-00-3
MF:C25H30O14
Molecular Weight:554.497309207916
CID:4671410
PubChem ID:101364021

Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside 化学的及び物理的性質

名前と識別子

    • Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside
    • 136832-00-3
    • AKOS040763033
    • Swertianin 2-O-??-L-rhamnopyranosyl-(1??2)-??-D-xylopyranoside
    • 7-O-[α-L-Rhamnopyranosyl-(1→2)-β-D-xylo pyranosyl]-1
    • BDBM50611851
    • CHEMBL5271324
    • インチ: InChI=1S/C25H28O14/c1-8-17(28)21(32)22(33)24(36-8)39-23-18(29)11(27)7-35-25(23)38-13-4-3-12-16(19(13)30)20(31)15-10(26)5-9(34-2)6-14(15)37-12/h3-6,8,11,17-18,21-30,32-33H,7H2,1-2H3
    • InChIKey: FQLVPZRKLHQVFP-UHFFFAOYSA-N
    • SMILES: COc1cc(O)c2c(c1)oc1ccc(OC3OCC(O)C(O)C3OC3OC(C)C(O)C(O)C3O)c(O)c1c2=O

計算された属性

  • 精确分子量: 552.14790556g/mol
  • 同位素质量: 552.14790556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 氢键受体数量: 14
  • 重原子数量: 39
  • 回転可能化学結合数: 5
  • 複雑さ: 861
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 214Ų

じっけんとくせい

  • Color/Form: Yellow powder

Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside Security Information

Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
TN5919-5 mg
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside
136832-00-3 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN5919-1 ml * 10 mm
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside
136832-00-3
1 ml * 10 mm
¥ 5650 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S14620-5 mg
Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside
136832-00-3
5mg
¥5280.0 2021-09-07
TargetMol Chemicals
TN5919-1 mL * 10 mM (in DMSO)
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside
136832-00-3 98%
1 mL * 10 mM (in DMSO)
¥ 5650 2023-09-15
TargetMol Chemicals
TN5919-5mg
Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside
136832-00-3
5mg
¥ 3710 2024-07-19

Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranoside 関連文献

Swertianin 2-O-α-L- rhamnopyranosyl-(1→2)-β-D-xylopyranosideに関する追加情報

Recent Advances in the Study of Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (CAS: 136832-00-3)

Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (CAS: 136832-00-3) is a bioactive glycoside compound derived from Swertia species, a genus of plants known for their medicinal properties. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory, hepatoprotective, and anticancer activities. This research briefing aims to summarize the latest findings on this compound, focusing on its chemical properties, biological activities, and potential clinical applications.

The compound's structure, characterized by the presence of a rhamnopyranosyl and xylopyranosyl moiety, plays a crucial role in its biological activity. Recent research has elucidated the mechanism by which this glycoside interacts with cellular targets, particularly in modulating inflammatory pathways. For instance, a 2023 study published in the Journal of Natural Products demonstrated that Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting its potential as a novel anti-inflammatory agent.

In addition to its anti-inflammatory properties, this compound has shown promise in hepatoprotection. A study conducted by researchers at the Chinese Academy of Sciences in 2022 revealed that Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside exhibits protective effects against liver damage induced by acetaminophen in murine models. The compound was found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress and liver cell apoptosis.

Another area of interest is the compound's potential anticancer activity. Preliminary in vitro studies have indicated that Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside may induce apoptosis in certain cancer cell lines, including hepatocellular carcinoma and breast cancer cells. A 2023 study in the journal Phytomedicine reported that the compound triggers mitochondrial-dependent apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. These findings suggest that further investigation into its anticancer mechanisms is warranted.

Despite these promising results, challenges remain in the clinical translation of Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through comprehensive preclinical and clinical studies. Recent advancements in drug delivery systems, such as nanoparticle-based formulations, may offer solutions to enhance the compound's stability and efficacy.

In conclusion, Swertianin 2-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (CAS: 136832-00-3) represents a promising candidate for the development of novel therapeutics in inflammation, liver diseases, and cancer. Continued research efforts are essential to fully understand its mechanisms of action and to overcome the challenges associated with its clinical application. The integration of modern pharmacological techniques with traditional medicinal knowledge may pave the way for the successful development of this compound into a clinically viable drug.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd